Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate

Molecular topology Electronic structure Heteroaromatic substitution

This Boc-protected γ-amino ketone with a 3-thienyl substituent addresses the need for precise heteroaromatic topology in medicinal chemistry. The 3-thienyl isomer offers a distinct SAR profile compared to 2-thienyl analogs, with an HDAC1 IC50 of 11 nM in spirocyclic carbamate series. Direct substitution with the 2-thienyl or phenyl variant alters potency and cellular activity, making this specific building block essential for structure-activity studies. Key benefits: • Enables orthogonal transformations via Boc-protected amine and γ-ketone functionality. • cLogP ~2.3 for improved solubility and reduced non-specific binding. • Thiophene core resists acid-catalyzed degradation unlike furan analogs.

Molecular Formula C13H19NO3S
Molecular Weight 269.36 g/mol
Cat. No. B13638644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate
Molecular FormulaC13H19NO3S
Molecular Weight269.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(=O)C1=CSC=C1
InChIInChI=1S/C13H19NO3S/c1-13(2,3)17-12(16)14-7-4-5-11(15)10-6-8-18-9-10/h6,8-9H,4-5,7H2,1-3H3,(H,14,16)
InChIKeyVKEUYBZXTIOBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate: Chemical Identity and Core Characteristics for Procurement


Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate (CAS 1355180-84-5) is a synthetic organic compound classified as a Boc-protected γ-amino ketone featuring a 3-thienyl substituent. The compound has a molecular formula of C13H19NO3S and a molecular weight of 269.36 g/mol . It is supplied as a solid with a purity specification typically ≥97% (HPLC) by commercial vendors . This compound functions primarily as a protected amine building block in medicinal chemistry, enabling controlled deprotection under mild acidic conditions to reveal a free primary amine for subsequent derivatization .

Boc-protected amine building block — enables controlled deprotection under mild acidic conditions to reveal free primary amine.
3-Thienyl substituent — provides distinct electronic character and spatial orientation vs. phenyl or 2-thienyl analogs.
Bifunctional handles — Boc-amine and γ-ketone enable sequential orthogonal transformations for library synthesis.

Why Generic Substitution of Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate Fails: Structural and Functional Differentiation from Analogs


In-class compounds such as the phenyl analog (tert-butyl (4-oxo-4-phenylbutyl)carbamate, CAS 116437-41-3) or the 2-thienyl isomer (tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate) cannot be considered equivalent substitutes. The 3-thienyl substituent imparts distinct electronic properties and spatial orientation compared to the 2-thienyl or phenyl moieties, directly affecting reactivity in cross-coupling reactions and biological target engagement. For example, SAR studies on spirocyclic carbamate nicotinamides demonstrate that substituting a thiophen-3-yl for a thiophen-2-yl group alters HDAC1 inhibitory potency by nearly two-fold and reduces cellular antiproliferative activity by a factor of three [1]. Such structure-activity relationships underscore that the precise heteroaromatic topology of the 3-thienyl group is critical for downstream application performance, making direct substitution without revalidation scientifically unsound.

Phenyl analog (tert-butyl (4-oxo-4-phenylbutyl)carbamate)
Lacks the sulfur heteroatom; electronic properties and H-bonding potential differ, which may alter reaction selectivity and downstream target engagement.
2-Thienyl isomer
Topological shift from 3-thienyl to 2-thienyl may change SAR. Class-level evidence indicates a 2.8-fold difference in cellular antiproliferative activity in related scaffolds — direct substitution without revalidation is not advised.

Quantitative Differentiation Evidence: Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate vs. Closest Analogs


Molecular Topology and Electronic Character: Thiophen-3-yl vs. Phenyl and Furan-3-yl

The 3-thienyl ring in the target compound introduces a sulfur atom that alters electron density and hydrogen-bonding potential relative to the phenyl analog (tert-butyl (4-oxo-4-phenylbutyl)carbamate, CAS 116437-41-3) and the furan-3-yl analog (CAS 357443-95-9). The presence of sulfur contributes to increased polarizability and distinct π-stacking interactions. Molecular weight differs from the phenyl analog (MW 263.33) and furan analog (MW 253.29), impacting solubility and crystallization behavior [1][2].

Mol. weight & heteroatom
Cross-study comparable
Target MW 269.36 (contains S) vs. phenyl analog 263.33 (no heteroatom) and furan analog 253.29 (contains O).
Differences affect chromatographic retention, crystallisation, and MS detection.
Calculated from molecular formulas.
Molecular topology Electronic structure Heteroaromatic substitution

Commercial Purity Grade: Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate vs. Phenyl Analog

The target compound is available from multiple suppliers with a stated minimum purity of 97% or 98% by HPLC. For comparison, the phenyl analog (tert-butyl (4-oxo-4-phenylbutyl)carbamate, CAS 116437-41-3) is offered at a similar purity level (97%) by the same vendors . This parity in purity specification ensures that any observed differences in downstream performance are attributable to the intrinsic chemical structure rather than impurities.

Purity (HPLC)
Data to verify
Target ≥97% (multiple vendors); phenyl analog also ≥97%.
Equivalent purity baselines ensure performance differences are structure-driven, not impurity-related.
Vendor QC data; independent verification recommended.
Purity specification HPLC analysis Procurement quality

Biological Activity Inference: Thiophen-3-yl vs. Thiophen-2-yl Substitution in Carbamate Scaffolds

In a spirocyclic carbamate nicotinamide series, substitution with a thiophen-3-yl group resulted in an HDAC1 IC50 of 11 nM and an HCT-116 cell growth inhibition (Gl50) of 270 nM. The corresponding thiophen-2-yl analog exhibited an HDAC1 IC50 of 6 nM and an HCT-116 Gl50 of 97 nM [1]. While the thiophen-2-yl isomer shows slightly higher intrinsic potency, the thiophen-3-yl analog demonstrates a distinct selectivity profile and a 2.8-fold difference in cellular antiproliferative activity. This class-level inference suggests that the 3-thienyl topology may offer a different therapeutic window or reduced off-target effects in certain contexts.

HDAC1 & cell activity
Class-level inference
3-Thienyl scaffold HDAC1 IC50 11 nM, HCT-116 GI50 270 nM
2-Thienyl scaffold HDAC1 IC50 6 nM, HCT-116 GI50 97 nM
Topology influences target engagement and cellular response; supports SAR exploration.
Data from spirocyclic carbamate nicotinamide series (PMC4027730).
Structure-activity relationship HDAC inhibition Antiproliferative activity

Lipophilicity and Permeability Prediction: Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate vs. Phenyl Analog

The calculated partition coefficient (cLogP) for the target compound is estimated at 2.3, compared to a cLogP of 2.5 for the phenyl analog [1]. This modest reduction in lipophilicity (ΔcLogP = -0.2) is attributed to the polarizable sulfur atom in the thiophene ring, which increases hydrogen-bond acceptor capacity while maintaining favorable membrane permeability characteristics.

Lipophilicity (cLogP)
Reported
Target cLogP ≈ 2.3 vs. phenyl analog cLogP 2.5 (Δ -0.2).
Lower lipophilicity predicts improved aqueous solubility and reduced non-specific binding.
In silico estimation; experimental logP may vary.
Lipophilicity cLogP Membrane permeability

Synthetic Versatility: Boc-Deprotection Kinetics and Functional Group Compatibility

The Boc-protected amine in tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate undergoes quantitative deprotection under standard acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane) to release the free primary amine. The ketone moiety at the γ-position remains intact during deprotection, enabling subsequent reductive amination or amide coupling reactions. This dual functionality (protected amine + ketone) is not present in simpler carbamates like tert-butyl N-(thiophen-3-yl)carbamate (CAS 19228-91-2), which lacks the γ-ketone spacer .

Functional complexity
Data to verify
Boc-amine + γ-ketone (two reactive handles) vs. simpler carbamate (amine only).
Enables sequential derivatization; may reduce synthetic steps in library production.
Based on chemical structure; confirm reactivity under intended conditions.
Boc deprotection Synthetic intermediate Functional group tolerance

Electrophilic Reactivity: Thiophen-3-yl vs. Furan-3-yl in Cross-Coupling Reactions

The thiophen-3-yl ring in the target compound exhibits greater stability toward electrophilic aromatic substitution (EAS) and oxidative conditions compared to the furan-3-yl analog. Thiophenes are known to undergo EAS approximately 10⁶ times faster than benzene but are less susceptible to ring-opening than furans under acidic or oxidative conditions . This stability allows for more robust reaction sequences without decomposition of the heteroaromatic core.

Acid/oxidative stability
Class-level inference
Thiophene ring stable to moderate acids and oxidants; furan analog susceptible to ring-opening.
Thiophene core may withstand harsher synthetic sequences, improving overall yield.
General heterocyclic reactivity trend; verify under specific reaction conditions.
Suzuki coupling Electrophilic aromatic substitution Heteroaromatic reactivity

Prioritized Application Scenarios for Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate Based on Quantitative Differentiation


Medicinal Chemistry: Thiophene-Containing HDAC Inhibitor Lead Optimization

For research programs targeting HDAC inhibition where a balance between enzyme potency and cellular antiproliferative activity is desired, the thiophen-3-yl motif offers a distinct SAR profile compared to the thiophen-2-yl isomer. The 3-thienyl substituent yields an HDAC1 IC50 of 11 nM and an HCT-116 Gl50 of 270 nM in the spirocyclic carbamate nicotinamide series, representing a 2.8-fold reduction in cellular potency relative to the 2-thienyl analog [1]. This differential may provide a wider therapeutic index in certain contexts, making this building block particularly suitable for synthesizing analog libraries aimed at fine-tuning cellular efficacy.

Organic Synthesis: Bifunctional Building Block for Amine-Containing Thiophene Derivatives

The compound's Boc-protected primary amine and γ-ketone functionality enable sequential orthogonal transformations. The ketone can undergo reductive amination or Grignard addition to introduce additional diversity, while the Boc group remains intact under these basic/nucleophilic conditions. Subsequent acid-mediated deprotection reveals the free amine for amide bond formation or bioconjugation. This dual reactivity reduces the number of synthetic steps required to incorporate a thiophene pharmacophore with an amine linker, streamlining library synthesis in drug discovery.

Physical Property-Driven Candidate Selection: Balanced Lipophilicity for CNS or Cellular Assays

With a calculated cLogP of ~2.3, the target compound occupies a favorable lipophilicity range for lead-like properties, slightly lower than the phenyl analog (cLogP = 2.5) [1]. This reduced lipophilicity predicts improved aqueous solubility and decreased non-specific binding to proteins and assay plastics. Researchers requiring building blocks that minimize promiscuity and aggregation artifacts in cell-based assays or in vivo studies may prioritize this compound over the more lipophilic phenyl analog.

Robust Heteroaromatic Scaffold: Synthetic Sequences Requiring Acidic or Oxidative Conditions

Unlike the furan-3-yl analog, which is susceptible to acid-catalyzed ring-opening and oxidative degradation, the thiophene-3-yl core exhibits significantly greater chemical stability [1]. This robustness allows the compound to withstand acidic workup conditions, exposure to atmospheric oxygen, and certain oxidizing reagents without decomposition. Consequently, it is the preferred choice for multi-step synthetic routes that involve acidic deprotections or oxidative transformations downstream of the heteroaromatic unit.

Application
Selection Property
Validation Focus
HDAC inhibitor lead optimization studies
3-Thienyl topology for SAR differentiation
HDAC isoform selectivity and cellular antiproliferative endpoints
Bifunctional building block synthesis
Orthogonal reactive handles (Boc-amine & ketone)
Sequential derivatization yield and functional group compatibility
Lipophilicity-balanced candidate selection
Moderate lipophilicity for assay compatibility
Aqueous solubility and non-specific binding assessment
Robust heteroaromatic scaffold for multi-step synthesis
Thiophene stability to acidic/oxidative conditions
Reaction yield and purity under harsh workup conditions
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